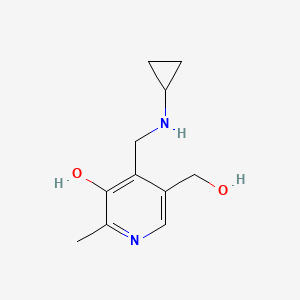
4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
説明
4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative with potential biological activities. This article delves into its biological activity, exploring various research findings, including case studies, mechanisms of action, and relevant data tables.
Chemical Structure and Properties
- Molecular Formula: CHNO
- CAS Number: 1592867-15-6
This compound features a cyclopropylamino group, a hydroxymethyl group, and a methyl group on the pyridine ring, contributing to its reactivity and biological potential.
- Inhibition of Enzymatic Activity:
-
Antimicrobial Properties:
- Research indicates that compounds with hydroxymethyl and pyridine functionalities exhibit antimicrobial activity against various pathogens. The presence of the hydroxymethyl group enhances solubility and interaction with biological targets.
- Cytotoxic Effects:
Case Studies
- Study on Inflammatory Disorders:
- Antibacterial Activity Assessment:
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | p38α MAP Kinase Inhibitor | |
| Antimicrobial | Effective against MRSA | |
| Cytotoxicity | Induces apoptosis |
Absorption and Metabolism
The pharmacokinetic profile of this compound suggests good oral bioavailability due to its hydrophilic hydroxymethyl group. However, detailed studies on its metabolism are required to fully understand its bioactive potential.
Toxicological Studies
Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, but comprehensive toxicological evaluations are necessary to ascertain long-term effects and safety margins.
科学的研究の応用
Pharmacological Applications
1. Neuroprotective Effects:
Preliminary studies suggest that 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol may exhibit neuroprotective properties. The structural characteristics of the compound allow it to interact with various biological targets, potentially leading to therapeutic effects in neurological disorders.
2. Anti-inflammatory Activity:
The compound's ability to modulate inflammatory responses makes it a candidate for developing treatments for inflammatory diseases. Its hydroxymethyl group can undergo oxidation, which may enhance its interaction with inflammatory pathways.
3. Drug Development:
Due to its unique structure, this compound serves as a lead for synthesizing new therapeutics aimed at treating neurological and inflammatory conditions. Modifications of the compound could enhance efficacy or reduce side effects in drug formulations.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridine Ring: Using appropriate precursors to construct the pyridine framework.
- Introduction of Functional Groups: Sequentially adding the hydroxymethyl and cyclopropylamino groups through nucleophilic substitutions.
- Purification: Employing techniques such as chromatography to achieve the desired purity levels.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Similar pyridine core but lacks cyclopropyl group | May exhibit different biological activity due to absence of cyclopropylamino |
| 4-(Cyclohexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Cyclohexyl instead of cyclopropyl | Larger ring may affect binding affinity and selectivity |
| 2-Methylpyridin-3-ol derivatives | Various substitutions on the pyridine ring | Generally less complex; may not exhibit similar bioactivity |
Case Studies and Research Findings
1. Neuroprotective Studies:
Research indicates that compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
2. Inflammatory Response Modulation:
In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis or other inflammatory disorders.
3. Drug Interaction Profiles:
Initial pharmacokinetic studies reveal that this compound interacts favorably with certain receptors involved in pain and inflammation pathways, indicating its potential as a therapeutic agent.
特性
IUPAC Name |
4-[(cyclopropylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-11(15)10(5-13-9-2-3-9)8(6-14)4-12-7/h4,9,13-15H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNGIKPRGXEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















